3-Chloro-N'-hydroxycyclobutane-1-carboximidamide
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Overview
Description
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide is a chemical compound with the molecular formula C₅H₉ClN₂O It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorine atom and a hydroxycarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-hydroxycyclobutane-1-carboximidamide typically involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime. This intermediate is then chlorinated using thionyl chloride to yield the desired compound. The reaction conditions generally include:
Cyclobutanone oxime formation: Cyclobutanone and hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Chlorination: Thionyl chloride in an inert solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-N’-hydroxycyclobutane-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N’-hydroxycyclobutane-1-carboximidamide involves its interaction with molecular targets through its functional groups. The hydroxycarboximidamide group can form hydrogen bonds and interact with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorocyclobutanone
- N-Hydroxycyclobutane-1-carboximidamide
- Cyclobutanone oxime
Uniqueness
3-Chloro-N’-hydroxycyclobutane-1-carboximidamide is unique due to the presence of both a chlorine atom and a hydroxycarboximidamide group on the cyclobutane ring
Properties
IUPAC Name |
3-chloro-N'-hydroxycyclobutane-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O/c6-4-1-3(2-4)5(7)8-9/h3-4,9H,1-2H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHFWLPORNTLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1Cl)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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